(1-Naphthylmethyl)hydrazine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of (1-Naphthylmethyl)hydrazine dihydrochloride typically involves the reaction of 1-naphthylmethyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
(1-Naphthylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.
Reduction: It can be reduced to form naphthylmethylamines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Naphthylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of (1-Naphthylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
(1-Naphthylmethyl)hydrazine dihydrochloride can be compared with other similar compounds, such as:
Naphthylmethylamines: These compounds share a similar structure but lack the hydrazine group.
Naphthylmethyl ketones: These compounds are oxidation products of this compound.
Naphthylmethyl hydrazones: These compounds are formed through the reaction of this compound with carbonyl compounds.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
naphthalen-1-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;;/h1-7,13H,8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULACCHKNPDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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